molecular formula C6H7BrF2N2 B13911724 3-(Bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole

3-(Bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole

Cat. No.: B13911724
M. Wt: 225.03 g/mol
InChI Key: BUJDWGALQMPASI-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with bromomethyl, difluoromethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Cross-Coupling: Palladium catalysts and bases such as potassium carbonate (K₂CO₃) are typically used in these reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation may produce a carboxylic acid derivative.

Scientific Research Applications

3-(Bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl and difluoromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole
  • 3-(Bromomethyl)-5-(trifluoromethyl)-1-methyl-1H-pyrazole
  • 3-(Bromomethyl)-5-(difluoromethyl)-1-ethyl-1H-pyrazole

Uniqueness

3-(Bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole is unique due to the presence of both bromomethyl and difluoromethyl groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H7BrF2N2

Molecular Weight

225.03 g/mol

IUPAC Name

3-(bromomethyl)-5-(difluoromethyl)-1-methylpyrazole

InChI

InChI=1S/C6H7BrF2N2/c1-11-5(6(8)9)2-4(3-7)10-11/h2,6H,3H2,1H3

InChI Key

BUJDWGALQMPASI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)CBr)C(F)F

Origin of Product

United States

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